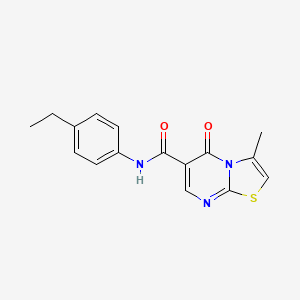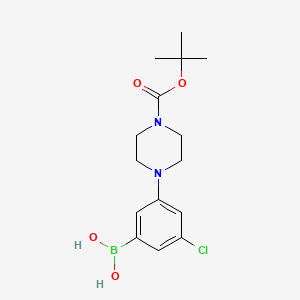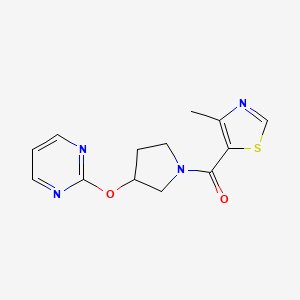
SMR000017111
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide makes it a valuable target for synthetic and pharmacological studies.
科学的研究の応用
N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It exhibits potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and polymers.
作用機序
Target of Action
The primary target of SMR000017111 is the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in protein folding and degradation, and it is involved in the formation of biofilms in bacteria .
Mode of Action
This compound interacts with DnaK, inhibiting its function . This interaction disrupts the formation of biofilms, which are protective structures formed by bacteria that contribute to antibiotic resistance . By targeting DnaK, this compound can potentially reduce biofilm formation and increase the susceptibility of bacteria to antimicrobial agents .
Biochemical Pathways
It is known that dnak, the target of this compound, is involved in the heat shock response pathway . This pathway helps bacteria survive under stress conditions, including exposure to antibiotics . By inhibiting DnaK, this compound may disrupt this pathway, reducing the bacteria’s ability to survive under stress conditions .
Result of Action
The primary result of this compound’s action is the inhibition of biofilm formation in bacteria . Biofilms contribute to antibiotic resistance, so inhibiting their formation could potentially enhance the effectiveness of antibiotic treatments . In addition, this compound has been shown to have a dose-dependent effect on biofilm formation, with increasing concentrations of the compound leading to greater inhibition .
将来の方向性
Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target . This suggests potential future directions for research and development in this area.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method is the three-component condensation reaction, which includes the following steps:
Starting Materials: Ethyl acetoacetate, 1,3-thiazol-2-amine, and an aromatic aldehyde (such as 4-ethylbenzaldehyde).
Reaction Conditions: The reaction is carried out in isopropyl alcohol at room temperature under ultrasonic activation.
Product Formation: The reaction leads to the formation of the desired thiazolopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.
類似化合物との比較
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds like ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates.
Triazolopyrimidine Derivatives: Compounds like ethyl 3-(hydroxymethyl)-5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate.
Uniqueness
N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern and the presence of the 4-ethylphenyl group, which may enhance its biological activity and selectivity compared to other thiazolopyrimidine derivatives.
特性
IUPAC Name |
N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-3-11-4-6-12(7-5-11)18-14(20)13-8-17-16-19(15(13)21)10(2)9-22-16/h4-9H,3H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRBYKGVZBHYQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2398862.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2398864.png)
![bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane](/img/structure/B2398865.png)


![N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398871.png)

![methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)
![N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide](/img/structure/B2398879.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2398880.png)
![N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE](/img/structure/B2398881.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2398883.png)
![[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2398885.png)
